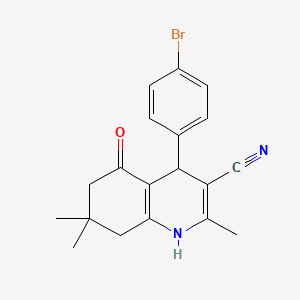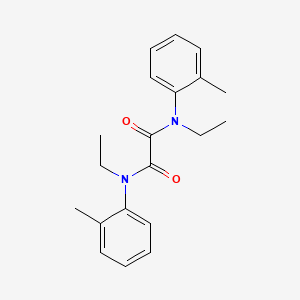
Tris(4-fluorophenyl)bismuthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)bismuthine is an organometallic compound with the chemical formula C18H12BiF3. It is characterized by the presence of three 4-fluorophenyl groups attached to a central bismuth atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)bismuthine can be synthesized through the reaction of bismuth(III) bromide with 4-bromofluorobenzene. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the desired organometallic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)bismuthine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can yield lower oxidation state bismuth compounds.
Substitution: The 4-fluorophenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce a variety of organobismuth derivatives .
Scientific Research Applications
Tris(4-fluorophenyl)bismuthine has several applications in scientific research, including:
Chemistry: It serves as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound’s unique properties make it a subject of interest in biological studies, particularly in understanding metal-organic interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including those for electronics and optoelectronics
Mechanism of Action
The mechanism by which tris(4-fluorophenyl)bismuthine exerts its effects involves interactions with molecular targets and pathways. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. These interactions are crucial in its role as a catalyst and in its potential biological applications .
Comparison with Similar Compounds
- Tris(4-methoxyphenyl)bismuthine
- Tris(4-trifluoromethylphenyl)bismuthine
- Triphenylbismuth
Comparison: Tris(4-fluorophenyl)bismuthine is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its analogs. This fluorination can enhance the compound’s reactivity and stability, making it particularly useful in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C18H12BiF3 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
tris(4-fluorophenyl)bismuthane |
InChI |
InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
AHOZOHRYBFURRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)



![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)




![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
